Sulfamethizole-D4

Overview

Description

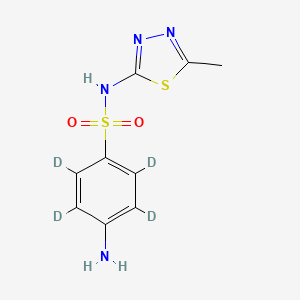

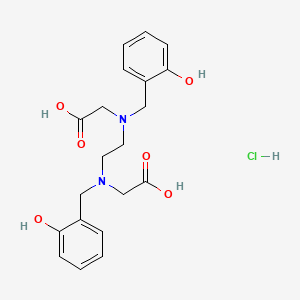

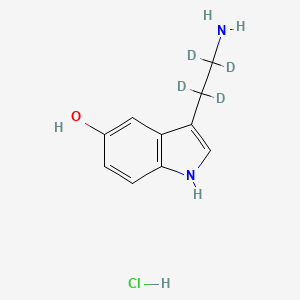

Sulfamethizole-D4 is a useful research compound. Its molecular formula is C9H10N4O2S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfamethizole-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamethizole-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallization Processes : Sulfamethizole has been crystallized using supercritical and liquid antisolvent processes. Research has shown that the crystallization process and conditions (like temperature, solvent type, and antisolvent injection rate) significantly affect the crystal habits and sizes of sulfamethizole particles (Yeo & Lee, 2004).

Inhibition of Metabolism of Other Drugs : Sulfamethizole has been found to influence the metabolism of drugs like diphenylhydantoin (DPH), tolbutamide, and warfarin. The study observed an increase in the half-life and a decrease in the metabolic clearance rate of these drugs during sulfamethizole treatment (Lumholtz et al., 1975).

Voltammetry and Amperometry Analysis : Research has developed methods for determining sulfamethizole on a carbon paste electrode in pharmaceutical and urine samples using differential pulse voltammetry and HPLC with amperometric detection (Dejmková et al., 2013).

Modified Sensor for Determination of Sulfamethizole : A study utilized modified carbon paste electrodes with Fe-doped ZnO nanorods as an efficient electrochemical sensor for determining sulfamethizole. The sensor showed improved anodic oxidation activity and enhancement in current response compared to the bare electrode (Meshki et al., 2015).

Photodegradation in Aquatic Environments : The photochemical fate of sulfamethizole in aquatic solutions was investigated, revealing that its photolysis rate depends on various factors like the heterocyclic R group and the pH of the solution. Sulfanilic acid was a common photolysis product observed for sulfamethizole (Boreen et al., 2004).

Tetrahydrobiopterin Biosynthesis Inhibition : A study found that sulfamethizole and other sulfa drugs inhibit the enzyme septiapterin reductase, which catalyzes the final step in tetrahydrobiopterin biosynthesis. This discovery provides insights into some of the central nervous system–related side effects associated with high-dose therapy of certain conditions like Pneumocystis pneumonia (Haruki et al., 2013).

Biodegradation by Cold-Adapted Bacteria : Sulfamethoxazole degradation by a cold-adapted bacterium Pseudomonas psychrophila HA-4 was studied. The bacterium uses sulfamethoxazole as its sole carbon and energy source and is efficient in degrading the antibiotic at low temperatures (Jiang et al., 2014).

properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-QFFDRWTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethizole-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[UL-13C6]glucose](/img/structure/B8084181.png)

![4-[(2-Amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride](/img/structure/B8084239.png)

![tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B8084292.png)

![1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B8084297.png)